molecular formula C9H11NO4 B1428367 2-(Oxan-4-yl)-1,3-oxazole-4-carboxylic acid CAS No. 955401-82-8

2-(Oxan-4-yl)-1,3-oxazole-4-carboxylic acid

Cat. No. B1428367
M. Wt: 197.19 g/mol
InChI Key: AOLLIYCUTSHKDG-UHFFFAOYSA-N
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Description

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Synthesis Analysis

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Molecular Structure Analysis

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Chemical Reactions Analysis

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Physical And Chemical Properties Analysis

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Scientific Research Applications

Catalytic Synthesis and Versatility

2-(Oxan-4-yl)-1,3-oxazole-4-carboxylic acid is a derivative within the 1,3-oxazole class, known for its distinctive five-membered heterocyclic composition that includes nitrogen and oxygen. This structural uniqueness renders it a crucial component in a myriad of applications spanning medicinal, pharmaceutical, agrochemical, and material sciences. Recent advancements have spotlighted numerous potent molecules featuring the 1,3-oxazole core, emphasizing its broad utility and versatility. The surge in research aimed at this compound underlines the concerted effort to devise new methodologies for synthesizing novel 1,3-oxazole derivatives, which serve as fundamental building blocks in various scientific domains. The systematic interpretation of literature, focusing on metal-based catalytic strategies for synthesizing 1,3-oxazole derivatives, underscores the compound's significance in the realm of organic chemistry, aiding in the development of new analogues using diverse metal catalysts (Shinde et al., 2022).

Safety And Hazards

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properties

IUPAC Name

2-(oxan-4-yl)-1,3-oxazole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO4/c11-9(12)7-5-14-8(10-7)6-1-3-13-4-2-6/h5-6H,1-4H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AOLLIYCUTSHKDG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1C2=NC(=CO2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Oxan-4-yl)-1,3-oxazole-4-carboxylic acid

CAS RN

955401-82-8
Record name 2-(oxan-4-yl)-1,3-oxazole-4-carboxylic acid
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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